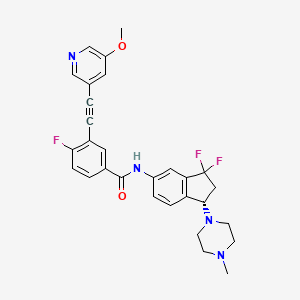
Fgfr4-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr4-IN-17 is a small molecule inhibitor that targets the fibroblast growth factor receptor 4 (FGFR4). FGFR4 is a member of the fibroblast growth factor receptor family, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR4 signaling has been implicated in several types of cancer, making it a promising target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fgfr4-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Fgfr4-IN-17 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound may yield hydroxylated derivatives, while substitution reactions can introduce different substituents onto the core scaffold .
Applications De Recherche Scientifique
Fgfr4-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR4 inhibitors.
Biology: Helps in understanding the role of FGFR4 in cellular processes and disease mechanisms.
Medicine: Investigated as a potential therapeutic agent for cancers that exhibit dysregulated FGFR4 signaling, such as hepatocellular carcinoma and breast cancer
Industry: Utilized in the development of targeted cancer therapies and diagnostic tools
Mécanisme D'action
Fgfr4-IN-17 exerts its effects by binding to the tyrosine kinase domain of FGFR4, thereby inhibiting its enzymatic activity. This inhibition prevents the autophosphorylation of FGFR4 and subsequent activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways. By blocking these pathways, this compound can reduce cell proliferation, induce apoptosis, and inhibit tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Fgfr4-IN-17 include other FGFR4 inhibitors such as BLU9931 and H3B-6527 .
Comparison
This compound is unique in its high selectivity for FGFR4 compared to other FGFR family members. This selectivity is attributed to the presence of a unique cysteine residue in the hinge region of FGFR4, which allows for the design of covalent inhibitors that specifically target FGFR4. This high selectivity reduces off-target effects and improves the therapeutic index of this compound .
Propriétés
Formule moléculaire |
C29H27F3N4O2 |
|---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
N-[(1S)-3,3-difluoro-1-(4-methylpiperazin-1-yl)-1,2-dihydroinden-5-yl]-4-fluoro-3-[2-(5-methoxypyridin-3-yl)ethynyl]benzamide |
InChI |
InChI=1S/C29H27F3N4O2/c1-35-9-11-36(12-10-35)27-16-29(31,32)25-15-22(6-7-24(25)27)34-28(37)21-5-8-26(30)20(14-21)4-3-19-13-23(38-2)18-33-17-19/h5-8,13-15,17-18,27H,9-12,16H2,1-2H3,(H,34,37)/t27-/m0/s1 |
Clé InChI |
KWCUYDDWUFSZAY-MHZLTWQESA-N |
SMILES isomérique |
CN1CCN(CC1)[C@H]2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F |
SMILES canonique |
CN1CCN(CC1)C2CC(C3=C2C=CC(=C3)NC(=O)C4=CC(=C(C=C4)F)C#CC5=CC(=CN=C5)OC)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
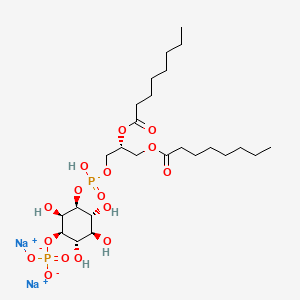
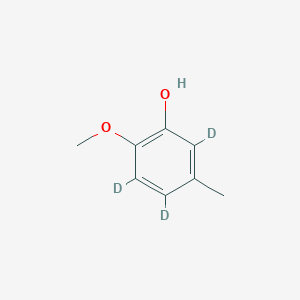
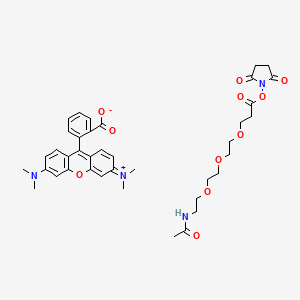
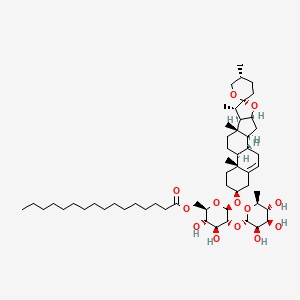
![N-(3-chloro-4-fluorophenyl)-1-[2-(3-methylphenyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B12367007.png)
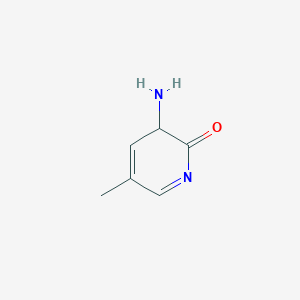

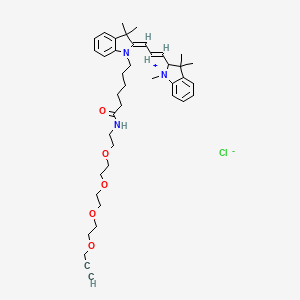

![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
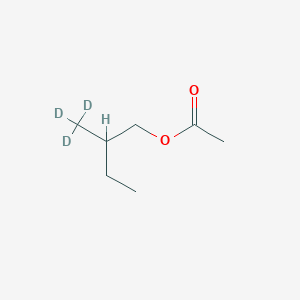
![2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B12367056.png)
![(2S)-N-[(2S)-6-amino-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B12367058.png)
